6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 6th position, a fluoro group at the 2nd position, and a methyl group at the 5th position on the phenyl ring attached to the picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bond between the picolinic acid core and the substituted phenyl ring. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative of the substituted phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: De-fluorinated derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups can enhance its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Picolinic acid: A simpler derivative without the amino, fluoro, and methyl substitutions.
2-Fluoro-5-methylpyridine: Lacks the picolinic acid core.
6-Amino-2-picolinic acid: Lacks the fluoro and methyl groups on the phenyl ring.
Uniqueness: 6-Amino-3-(2-fluoro-5-methylphenyl)picolinic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group can enhance its stability and bioavailability, while the amino group allows for further functionalization and derivatization.
Properties
IUPAC Name |
6-amino-3-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-2-4-10(14)9(6-7)8-3-5-11(15)16-12(8)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBUPGBQCYDTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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